molecular formula C24H20F2N4O2S B2508566 N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476450-91-6

N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2508566
CAS RN: 476450-91-6
M. Wt: 466.51
InChI Key: LCRVJVCCBYPANM-UHFFFAOYSA-N
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Description

The compound N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a complex organic molecule that likely exhibits a range of interactions due to its multiple aromatic rings and functional groups. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and reactions.

Synthesis Analysis

The synthesis of complex organic molecules such as this compound may involve multiple steps, including the formation of amide bonds and the introduction of aryl groups. A related synthesis approach is seen in the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, which leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives through ortho-C–H amidation and cyclization . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-(arylsulfonyl)-4-fluorobenzamides, shows that the aromatic rings in these molecules are inclined to one another at angles ranging from approximately 82° to 90° . This suggests that in this compound, similar dihedral angles may be present, affecting the molecule's overall conformation and possibly its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For instance, the benzamide moiety can be involved in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The presence of the triazole ring suggests potential for engaging in reactions with electrophiles or as a ligand in coordination chemistry. The methoxy group could be susceptible to demethylation under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. For example, the presence of fluorine atoms and a methoxy group in the molecule may influence its lipophilicity, which is an important factor in drug design . The molecule's ability to form crystal structures, as seen with similar N-(arylsulfonyl)-4-fluorobenzamides, could be indicative of its solid-state properties and stability .

Scientific Research Applications

Catalyst-Free Synthesis

A study by Moreno-Fuquen et al. (2019) presents an efficient approach for the regioselective synthesis of heterocyclic amides, which could potentially involve compounds similar to N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide. Their research focuses on the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting the potential for environmentally friendly synthesis methods in the field of heterocyclic chemistry Moreno-Fuquen et al., 2019.

Herbicidal Activity

Luo et al. (2008) designed and synthesized novel triazolinone derivatives, incorporating pharmacophores into the scaffold of triazolinone to search for potent Protox inhibitors. While not directly involving this compound, this study indicates the broader potential of triazolyl derivatives in developing new herbicides with significant herbicidal activity Luo et al., 2008.

Antimicrobial Potential

Research by Desai et al. (2013) into the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring suggests a framework for assessing the antimicrobial potential of related compounds, such as this compound. Their findings may offer insights into the antimicrobial applications of complex heterocyclic structures Desai et al., 2013.

Radiochemistry for PET Imaging

Plenevaux et al. (2000) provide an example of the application of radiolabeled compounds in the study of neurotransmission with PET imaging, using a fluorobenzamido compound as a case study. This underscores the potential use of radiolabeled derivatives of this compound in neuroscientific research and diagnostic imaging Plenevaux et al., 2000.

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRVJVCCBYPANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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